(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid
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Description
(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid and its derivatives have been explored for their synthesis and potential biological activities. A study by Oleshchuk et al. (2019) demonstrated the synthesis of this compound through the Claisen condensation reaction and its analgesic and antibacterial properties (Oleshchuk et al., 2019).
Crystal Structure Analysis
The crystal structure and stereochemical aspects of related compounds have been analyzed. Borisova et al. (2016) conducted an X-ray structural analysis to understand the stereochemical peculiarities of similar compounds, which could provide insights into their potential applications in chemical synthesis (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
This compound has been utilized as a key starting material for synthesizing various heterocyclic compounds. For instance, Rizk (2012) described its use in the synthesis of heterocycles like pyrrolo-thiadiazolo imidazole, pyridazinone, and spiro derivatives, which are important in medicinal chemistry (Rizk, 2012).
Antitumor and Antimicrobial Properties
Studies have also indicated the antitumor, antifungal, and antibacterial potential of derivatives of this compound. Titi et al. (2020) explored the synthesis of pyrazole derivatives from hydroxymethyl pyrazole, revealing significant biological activity against breast cancer and microbes (Titi et al., 2020).
Properties
IUPAC Name |
(E)-4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-14-8(2)9(7-13-14)6-12-10(15)4-5-11(16)17/h4-5,7H,3,6H2,1-2H3,(H,12,15)(H,16,17)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGUFUUMNGBTF-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)CNC(=O)/C=C/C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.